Hydrazinecarboxylic acid, 2-(2-methylpropyl)-, phenylmethyl ester, also known as carbobenzoxyhydrazide or benzyl carbazate, is a chemical compound with the molecular formula and a molecular weight of approximately 166.1772 g/mol. This compound features a hydrazinecarboxylic acid structure with a phenylmethyl (benzyl) group attached, which contributes to its unique properties and reactivity. The compound is characterized by its ability to form esters and amides due to the presence of both hydrazine and carboxylic acid functional groups, making it versatile in various
These reactions highlight the compound's utility in organic synthesis and its potential as a precursor for more complex molecules .
Hydrazinecarboxylic acid, phenylmethyl ester can be synthesized through several methods:
These methods allow for flexibility in synthesizing various derivatives of hydrazinecarboxylic acids for specific applications.
Hydrazinecarboxylic acid, phenylmethyl ester has several applications:
Interaction studies involving hydrazinecarboxylic acid, phenylmethyl ester focus on its reactivity with various biological molecules. For example:
Understanding these interactions is crucial for assessing the compound's safety and efficacy in biological systems .
Several compounds share structural similarities with hydrazinecarboxylic acid, phenylmethyl ester. Here are some notable examples:
Compound Name | Formula | Unique Features |
---|---|---|
Hydrazinecarboxylic acid | C2H4N2O2 | Basic structure without ester functionality |
Benzohydrazide | C7H8N2O | Contains a benzene ring but lacks carboxylic group |
Carbobenzoxyhydrazide | C8H10N2O2 | Similar structure but different substituents |
Hydrazinocarbonic acid | C3H8N4O3 | Contains multiple nitrogen atoms |
Hydrazinecarboxylic acid, phenylmethyl ester is unique due to its specific combination of hydrazine and carboxylic functionalities along with a benzyl group, which enhances its reactivity compared to simpler analogs like hydrazine itself .